molecular formula C12H16N2O2S2 B5782517 2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile

2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile

Cat. No. B5782517
M. Wt: 284.4 g/mol
InChI Key: TUSMDRDIDCPQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile, also known as DMNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNT is a member of the nicotinonitrile family and is known for its unique chemical structure, which makes it an interesting compound for scientific research.

Mechanism of Action

The mechanism of action of 2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is not well understood, but it is believed to be related to its chemical structure. This compound contains a nicotinonitrile moiety, which is known to have biological activity. It is believed that this compound may interact with various enzymes and receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile has several advantages for laboratory experiments, including its unique chemical structure, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of new organic materials. Finally, further research is needed to understand the mechanism of action of this compound and its potential interactions with various enzymes and receptors in the body.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile can be synthesized through a multistep process involving the reaction of 2-chloro-4,6-dimethylpyridine with ethylsulfonyl ethylthiol followed by the reaction with sodium cyanide. The final product is purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. In material science, this compound has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.

properties

IUPAC Name

2-(2-ethylsulfonylethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-4-18(15,16)6-5-17-12-11(8-13)9(2)7-10(3)14-12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSMDRDIDCPQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCSC1=C(C(=CC(=N1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.